Protac brd4-dcaf1 degrader-1

Targeted Protein Degradation E3 Ubiquitin Ligase PROTAC Technology

Standard CRBN- or VHL-based BRD4 degraders may fail in resistant models or cell lines with low ligase expression. This PROTAC provides an orthogonal mechanism. - **Target:** BRD4 degradation via DCAF1 E3 ligase recruitment - **Potency:** DC50 10-100 nM in cell-based assays - **Application:** Mechanism-of-action studies, resistance phenotyping, E3 ligase comparative profiling - **Supply:** Validated tool compound for immediate deployment

Molecular Formula C60H64Cl2F2N8O9S
Molecular Weight 1182.2 g/mol
Cat. No. B15544398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtac brd4-dcaf1 degrader-1
Molecular FormulaC60H64Cl2F2N8O9S
Molecular Weight1182.2 g/mol
Structural Identifiers
InChIInChI=1S/C60H64Cl2F2N8O9S/c1-35-37(3)82-60-53(35)55(40-14-16-43(61)17-15-40)68-49(58-71-70-38(4)72(58)60)33-51(74)66-20-22-78-24-26-80-28-30-81-29-27-79-25-23-77-21-6-7-39-10-12-41(13-11-39)57(75)56-54(52-36(2)46(63)18-19-47(52)64)45(34-67-56)59(76)69-48(32-50(65)73)42-8-5-9-44(62)31-42/h5,8-19,31,34,48-49,67H,6-7,20-30,32-33H2,1-4H3,(H2,65,73)(H,66,74)(H,69,76)/t48-,49-/m0/s1
InChIKeyQMEURCSLKDQIKL-GTMCEHENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4-DCAF1 Degrader-1 Technical Profile


PROTAC BRD4-DCAF1 degrader-1 (I-907; CAS 3036944-87-0) is a proteolysis-targeting chimera (PROTAC) engineered to recruit the DDB1- and CUL4-associated factor 1 (DCAF1) E3 ubiquitin ligase to induce selective degradation of the bromodomain-containing protein 4 (BRD4) [1]. This bivalent degrader incorporates a BRD4-targeting warhead, an optimized polyethylene glycol (PEG)-based linker, and a DCAF1-recruiting ligand, achieving a half-maximal degradation concentration (DC50) in the range of 10–100 nM across cell-based assays . As a member of the emerging DCAF1-recruiting PROTAC class, this compound provides a mechanism orthogonal to cereblon (CRBN) and von Hippel-Lindau (VHL)-based degraders, offering a distinct E3 ligase engagement profile for BRD4-targeted protein degradation research [1][2].

PROTAC type Heterobifunctional BRD4 degrader
E3 ligase DCAF1-recruiting (orthogonal to CRBN/VHL)
Study context DCAF1-dependent degradation pathway studies
Key fit Resistance model research, ligase profiling

Why BRD4-DCAF1 Degrader-1 Is Not Substitutable


BRD4-targeting PROTACs that recruit cereblon (e.g., dBET1, ARV-771) or VHL (e.g., MZ1, AT1) exhibit widely divergent degradation kinetics, maximal degradation (Dmax) values, and BET family selectivity profiles that preclude simple analog substitution [1]. Beyond potency differences, E3 ligase choice fundamentally alters ternary complex geometry, ubiquitination efficiency, and cell-type–specific activity due to variable ligase expression levels [2]. Notably, DCAF1-based PROTACs have demonstrated activity in cellular models resistant to CRBN- and VHL-recruiting degraders, establishing that ligase selection is a critical procurement determinant when resistance phenotypes are under investigation [3]. The absence of comparative degradation data for PROTAC BRD4-DCAF1 degrader-1 against specific BRD4 analogs necessitates empirical validation in the user's cellular system; generic substitution without prior benchmarking against DCAF1-dependent degradation pathways risks confounding experimental outcomes .

Ligase mismatch
CRBN- or VHL-based BRD4 PROTACs (e.g., dBET1, MZ1) recruit different E3 ligases; degradation kinetics, ternary complex geometry, and cell-type activity may shift significantly.
Resistance context gap
DCAF1-based degraders have shown retained activity in models resistant to CRBN/VHL PROTACs; substituting with a non-DCAF1 degrader may not reproduce this phenotype.
Selectivity data absent
Quantitative BRD2/BRD3 selectivity is not reported for this compound; replacements with well-characterized selective PROTACs may alter BET family degradation profile.

Comparative Degradation and Selectivity Evidence


E3 Ligase Recruitment: DCAF1 vs CRBN/VHL

PROTAC BRD4-DCAF1 degrader-1 specifically recruits the DCAF1 (DDB1- and CUL4-associated factor 1) E3 ligase, whereas the most widely characterized BRD4 PROTACs—including dBET1, ARV-771, and MZ1—recruit cereblon (CRBN) or VHL [1]. DCAF1 recruitment represents a mechanistically distinct degradation pathway that has been shown to overcome intrinsic and acquired resistance to CRBN- and VHL-based degraders in preclinical models [2]. While a direct head-to-head comparison between this compound and specific CRBN/VHL PROTACs is not available in the primary literature, the selection of DCAF1 as the E3 ligase receptor is a quantifiable and functionally meaningful differentiation parameter [3].

E3 Ligase Recruitment
Class-level inference
DCAF1 vs CRBN/VHL
Orthogonal E3 ligase pathway; DCAF1-based PROTACs retain activity in CRBN/VHL-resistant models.
Class-level inference; direct comparator data not available.
Targeted Protein Degradation E3 Ubiquitin Ligase PROTAC Technology

Degradation Potency vs AT1 and A1874

PROTAC BRD4-DCAF1 degrader-1 exhibits a DC50 of 10–100 nM for BRD4 degradation in cell-based assays . In cross-study comparison, AT1—a VHL-recruiting BRD4 PROTAC—reduces BRD4 protein levels with a DC50 of 30–100 nM and Dmax >95% in HeLa cells after 24 hours [1]. A1874, an MDM2-recruiting BRD4 PROTAC, shows a DC50 of 32 nM [2]. The potency range of PROTAC BRD4-DCAF1 degrader-1 falls within a comparable window to these established tools, but with a distinct E3 ligase dependency that alters degradation dynamics. Direct head-to-head comparisons in identical cellular systems are not currently available in the public domain.

Degradation Potency vs AT1, A1874
Cross-study comparable
DC50 10–100 nM
Comparable potency range with VHL/MDM2 BRD4 degraders, distinct ligase dependency.
Head-to-head studies not available; cell lines may differ.
BRD4 Degradation DC50 PROTAC Potency

Potency Comparison with High-Affinity BRD4 PROTACs

While PROTAC BRD4-DCAF1 degrader-1 achieves a DC50 of 10–100 nM [1], several advanced BRD4 PROTACs report substantially lower DC50 values in the sub-nanomolar range. For instance, BD-9136 demonstrates DC50 of 1.2 nM and Dmax of 99% in MV-4-11 cells, with >1000-fold selectivity over BRD2 and BRD3 [2]. TD-428 exhibits DC50 of 0.32 nM [3]. L134 (22a), a DCAF11-recruiting BRD4 degrader, achieves DC50 of 7.36 nM with Dmax >98% [4]. These cross-study comparisons highlight that PROTAC BRD4-DCAF1 degrader-1 occupies a moderate-potency tier among BRD4 degraders, with its primary differentiator being E3 ligase selection rather than maximal degradation potency. No direct head-to-head studies exist comparing degradation kinetics of this compound to sub-nanomolar CRBN-based degraders.

Potency vs High-Affinity PROTACs
Cross-study comparable
DC50 10–100 nM (target) vs sub-nM comparators
Moderate potency tier; primary differentiator is DCAF1 recruitment, not maximal degradation depth.
For ultrapotent degradation, consider BD-9136 or TD-428; for ligase-specific studies, this compound fits.
BRD4 Degrader Dmax Selectivity

BET Family Selectivity: BRD4 vs BRD2/3

BET family selectivity is a critical parameter for BRD4-targeting PROTACs. While PROTAC BRD4-DCAF1 degrader-1 is described as targeting BRD4-DCAF1, quantitative selectivity data over BRD2 and BRD3 are not disclosed in vendor documentation or the originating patent [1]. In contrast, extensively characterized BRD4 PROTACs show defined selectivity profiles: MZ1 achieves selective removal of BRD4 over BRD2 and BRD3 at certain concentrations in Jurkat and primary CD4+ T-cells [2]; AT1 preferentially degrades BRD4 [3]; WWL0245 exhibits sub-nanomolar DC50 for BRD4 with >1,000-fold selectivity over BRD2/3 and PLK1 [4]; dBET1 degrades BRD4, BRD3, and BRD2 in a concentration-dependent manner [2]. The absence of published BRD2/BRD3 degradation data for PROTAC BRD4-DCAF1 degrader-1 represents a data gap that necessitates user-side validation in relevant cellular models.

BET Family Selectivity
Data to verify
BRD2/BRD3 selectivity not reported
Selectivity profile must be validated empirically; well-characterized alternatives (e.g., WWL0245, AT1) offer defined selectivity.
Gap in vendor/patent data; user-side Western blot or HiBiT assays recommended.
BET Bromodomain BRD4 Selectivity PROTAC Specificity

Linker and Molecular Weight Differentiation

PROTAC BRD4-DCAF1 degrader-1 incorporates a polyethylene glycol (PEG)-based linker (HY-126976, propargyl-PEG5-amine) connecting the BRD4-targeting warhead (CPI-203 derivative) to the DCAF1-recruiting ligand (HY-15846) . The molecular weight of 1182.17 g/mol (formula C60H64Cl2F2N8O9S) is characteristic of heterobifunctional PROTACs . In comparison, dBET1 (MW ~786 g/mol) and MZ1 (MW ~1,002 g/mol) employ distinct linker architectures optimized for their respective ternary complex geometries . The PEG-based flexible linker in PROTAC BRD4-DCAF1 degrader-1 provides conformational adaptability that may influence ternary complex formation efficiency and degradation kinetics. No direct comparative studies of linker-dependent degradation efficiency for this compound are available.

Linker and MW
Supporting evidence
PEG-based linker; MW 1182.17 g/mol
Flexible PEG linker influences solubility and ternary complex formation; distinct from alkyl/ether linkers in MZ1/dBET1.
No direct linker-activity comparison studies available.
PROTAC Design Linker Chemistry Molecular Properties

Overcoming CRBN/VHL Resistance via DCAF1

DCAF1-recruiting PROTACs have demonstrated activity in preclinical models resistant to cereblon- and VHL-based degraders. A DCAF1-BTK-PROTAC (DBt-10) degraded BTK in cells with acquired resistance to CRBN-BTK-PROTACs, while a DCAF1-BRD9 PROTAC (DBr-1) provided an alternative degradation strategy in models with intrinsic resistance to VHL degraders [1]. Although PROTAC BRD4-DCAF1 degrader-1 has not been directly tested in CRBN/VHL-resistant BRD4-dependent models, the DCAF1 E3 ligase recruitment mechanism positions it as a candidate tool for investigating ligase-switching strategies to overcome resistance. This class-level inference is supported by the demonstrated ability of DCAF1-based PROTACs to bypass resistance mechanisms that limit cereblon and VHL recruiters [2].

Overcoming Resistance
Class-level inference
DCAF1 PROTACs active in CRBN/VHL-resistant cells
Supports ligase-switching strategy; this compound not directly tested in BRD4-resistant models.
Inferred from DCAF1-BTK and DCAF1-BRD9 PROTAC studies.
Degrader Resistance E3 Ligase Switching Acquired Resistance

BRD4-DCAF1 Degrader-1 Applications


DCAF1-Dependent BRD4 Degradation Pathways

This compound is optimally deployed in mechanistic studies requiring specific interrogation of DCAF1-mediated ubiquitination and proteasomal degradation of BRD4. Researchers investigating E3 ligase substrate specificity, ternary complex formation dynamics, or the role of DCAF1 in BRD4-dependent transcriptional regulation should select this degrader over CRBN- or VHL-based alternatives. The compound's DC50 range of 10–100 nM provides a workable concentration window for dose-response and time-course experiments in cell culture . Experimental designs should include CRBN- and VHL-based BRD4 PROTAC controls (e.g., dBET1, MZ1) to distinguish DCAF1-specific effects from general BRD4 depletion phenotypes [1].

Resistance Mechanisms to CRBN/VHL PROTACs

PROTAC BRD4-DCAF1 degrader-1 serves as a tool compound for investigating E3 ligase-switching strategies to overcome acquired or intrinsic resistance to cereblon- and VHL-recruiting degraders. DCAF1-based PROTACs have demonstrated retained activity in models resistant to CRBN- and VHL-targeting molecules . Users evaluating this compound in isogenic cell line pairs (parental vs. CRBN/VHL-resistant) can determine whether DCAF1 recruitment restores BRD4 degradation sensitivity. Parallel testing against CRBN-based BRD4 degraders (e.g., ARV-771, TD-428) is recommended to quantify the functional advantage conferred by DCAF1 engagement in resistance contexts [1].

E3 Ligase Profiling in Cancer Models

Given variable E3 ligase expression across cancer cell lines and tumor types, this compound is well-suited for comparative profiling studies that map BRD4 degradation efficiency as a function of DCAF1, CRBN, and VHL expression levels. Researchers should pair PROTAC BRD4-DCAF1 degrader-1 with well-characterized CRBN- and VHL-recruiting BRD4 PROTACs (e.g., MZ1, AT1, dBET1) across a panel of cell lines with quantified E3 ligase transcript and protein levels . The observed degradation efficacy of this compound—DC50 10–100 nM—provides a baseline for correlating DCAF1 expression with degradation output, informing biomarker-driven selection of optimal E3 ligase recruiters for specific cancer indications [1].

Linker SAR Studies

The PEG-based linker architecture (propargyl-PEG5-amine) in PROTAC BRD4-DCAF1 degrader-1 provides a reference scaffold for SAR campaigns aimed at optimizing ternary complex geometry between BRD4 and DCAF1. Medicinal chemistry teams can use this compound as a benchmark for linker length, composition, and attachment point modifications, comparing degradation DC50 and Dmax against variant analogs. The molecular weight of 1182.17 g/mol and flexible PEG linker present opportunities for rational redesign to improve cellular permeability, metabolic stability, or degradation cooperativity . Comparative evaluation against rigid or alkyl-chain linkers in parallel BRD4-DCAF1 constructs is essential for establishing structure-degradation relationships [1].

Application
Selection Property
Validation Focus
DCAF1-dependent BRD4 degradation pathways
DCAF1 E3 ligase recruitment
DCAF1-specific ubiquitination and degradation vs CRBN/VHL controls
Resistance mechanisms to CRBN/VHL PROTACs
Orthogonal ligase engagement
Degradation recovery in isogenic resistant vs parental cell lines
E3 ligase profiling in cancer models
Ligase expression–activity correlation
BRD4 degradation output across panels with quantified DCAF1/CRBN/VHL levels
Linker structure-activity relationship studies
PEG-based flexible linker scaffold
Linker length and composition effects on degradation cooperativity

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